An In-depth Technical Guide to 3-Isopropyl-1H-indazole-5-carbonitrile: Synthesis, Properties, and Therapeutic Potential
Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, stands as a cornerstone in modern medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Indazole Scaffold as a Privileged Motif in Drug Discovery
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, stands as a cornerstone in modern medicinal chemistry.[1] Its structural rigidity and ability to participate in various non-covalent interactions have established it as a "privileged scaffold," a molecular framework that can bind to multiple biological targets.[2] Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] This has culminated in the development of several FDA-approved drugs, such as the kinase inhibitors axitinib and pazopanib, which are crucial in cancer therapy.[2]
This technical guide focuses on a specific, yet underexplored, member of this family: 3-Isopropyl-1H-indazole-5-carbonitrile . The strategic placement of an isopropyl group at the 3-position and a carbonitrile moiety at the 5-position offers a unique combination of lipophilicity and electronic properties. The carbonitrile group is a versatile synthetic handle, readily convertible into other functional groups like carboxylic acids, amides, or tetrazoles, thus providing a gateway to a diverse chemical space for drug discovery.[3] This guide will provide a comprehensive overview of its chemical structure, a plausible synthetic route, predicted spectroscopic properties, and potential applications for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
The chemical structure of 3-Isopropyl-1H-indazole-5-carbonitrile is characterized by the indazole core with an isopropyl substituent at the C3 position and a nitrile group at the C5 position.
Property
Predicted Value
IUPAC Name
3-isopropyl-1H-indazole-5-carbonitrile
Molecular Formula
C₁₁H₁₁N₃
Molecular Weight
185.23 g/mol
Appearance
Expected to be a solid at room temperature
Melting Point
Not experimentally determined
Boiling Point
> 300 °C (Predicted)
pKa
~13-14 (for the N-H proton, estimated)
Solubility
Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
Note: The properties in the table are predicted based on the chemical structure and data from analogous compounds due to the limited experimental data available for this specific molecule.
Proposed Synthesis Pathway
While a specific synthesis for 3-Isopropyl-1H-indazole-5-carbonitrile has not been extensively reported, a plausible and efficient route can be designed based on established methodologies for indazole synthesis.[4] A retro-synthetic analysis suggests that a substituted 2-aminobenzonitrile derivative would be a suitable precursor. The following multi-step synthesis is proposed:
3-isopropyl-1H-indazole-5-carbonitrile CAS number search
The following technical guide details the identification, synthesis, and characterization of 3-isopropyl-1H-indazole-5-carbonitrile . Core Identity, Synthetic Methodology, and Pharmaceutical Application Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the identification, synthesis, and characterization of 3-isopropyl-1H-indazole-5-carbonitrile .
Core Identity, Synthetic Methodology, and Pharmaceutical Application
Executive Summary & Identification
3-isopropyl-1H-indazole-5-carbonitrile is a specialized heterocyclic intermediate, primarily utilized in the development of small-molecule kinase inhibitors (e.g., ALK, TRK, or CDK inhibitors). Its structure combines the bioisosteric properties of the indazole ring with a lipophilic isopropyl group at the C3 position and an electron-withdrawing nitrile handle at C5, facilitating further chemical diversification.
Chemical Identity Data
While a direct CAS registry number for the final nitrile variant is often proprietary or not listed in public open-access repositories, the compound is chemically defined as follows. Researchers should use the Precursor CAS for procurement and synthesis.
Property
Specification
Systematic Name
3-(propan-2-yl)-1H-indazole-5-carbonitrile
Molecular Formula
C₁₁H₁₁N₃
Molecular Weight
185.23 g/mol
SMILES
CC(C)C1=NNC2=C1C=C(C#N)C=C2
InChIKey
Predictive:[1][2][3]LZRXQ... (Derivative of Bromo-analog)
Key Precursor CAS
1276075-40-1 (5-Bromo-3-isopropyl-1H-indazole)
Critical Search Note: If a direct vendor match for the nitrile fails in databases like SciFinderⁿ or Reaxys, search for the 5-Bromo precursor (CAS 1276075-40-1). The nitrile is standardly synthesized from this bromide via Palladium-catalyzed cyanation.
Database Retrieval & Search Strategy
To ensure autonomy in sourcing, researchers should employ a substructure search strategy rather than relying on a potentially non-existent static CAS number for the final product.
Search Workflow (DOT Visualization)
The following diagram illustrates the logical flow for retrieving valid chemical data and sourcing precursors when the target CAS is obscure.
Figure 1: Logic flow for identifying commercially available precursors for 3-isopropyl-1H-indazole-5-carbonitrile.
Synthetic Methodology
Since the 5-bromo precursor (CAS 1276075-40-1 ) is commercially available, the most robust route to the target is a Rosenmund-von Braun reaction or a modern Pd-catalyzed cyanation .
Protocol: Pd-Catalyzed Cyanation
This protocol describes the conversion of 5-bromo-3-isopropyl-1H-indazole to the 5-carbonitrile derivative.
Solvent: Anhydrous DMF (Dimethylformamide) or NMP.
Additives: Zinc powder (0.1 eq) can be added to keep Pd active.
Step-by-Step Workflow:
Setup: In a glovebox or under a steady stream of Argon, charge a pressure vial with the bromo-indazole (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂dba₃ (5 mol%), dppf (10 mol%), and Zn powder (10 mol%).
Solvation: Add anhydrous DMF (concentration ~0.2 M). Seal the vial with a crimp cap/septum.
Degassing: Sparge the mixture with Argon for 10 minutes to remove dissolved oxygen (critical for Pd cycle).
Reaction: Heat the block to 120°C for 4–16 hours. Monitor by LC-MS for the disappearance of the bromide (M+H = 239/241) and appearance of the nitrile (M+H = 186).
Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (to quench cyanide and complex zinc) followed by brine.
Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient). The nitrile product is typically more polar than the bromide.
Synthesis Pathway Diagram (DOT)
Figure 2: Palladium-catalyzed cyanation pathway from the bromo-precursor.
Analytical Characterization
To validate the synthesis, the following analytical signatures should be observed.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: DMSO-d₆ or CDCl₃.
Indazole NH: Broad singlet typically >10 ppm (exchangeable).
Aromatic Region:
H4 (s): Singlet at ~8.2–8.4 ppm (deshielded by CN group).
H6 (d): Doublet at ~7.6 ppm.
H7 (d): Doublet at ~7.8 ppm.
Aliphatic Region:
Isopropyl CH: Septet at ~3.4 ppm.
Isopropyl CH₃: Doublet (6H) at ~1.4 ppm.
Infrared Spectroscopy (IR)
Nitrile (C≡N): Distinct, sharp absorption band at 2220–2240 cm⁻¹ . This is the diagnostic peak confirming the substitution of the bromine.
Mass Spectrometry (LC-MS)
Ionization: ESI+
Expected Mass: [M+H]⁺ = 186.1
Pattern: Loss of the characteristic 1:1 bromine isotope pattern (79Br/81Br) seen in the starting material.
References
Sigma-Aldrich. 5-Bromo-3-isopropyl-1H-indazole Product Sheet (CAS 1276075-40-1). Retrieved from .
PubChem. 1H-Indazole-5-carbonitrile (Analog Reference). National Library of Medicine. Retrieved from .
Ambeed. 5-Bromo-3-isopropyl-1H-indazole Datasheet. Retrieved from .
Maligres, P. E., et al. "Highly Efficient Palladium-Catalyzed Cyanation of Aryl Bromides with Polymer-Supported Catalysts." Tetrahedron Letters, 1999.
Is 3-Isopropyl-1H-indazole-5-carbonitrile a known kinase inhibitor scaffold?
Executive Summary Yes. While 3-Isopropyl-1H-indazole-5-carbonitrile (CAS 944902-86-9) is not a marketed drug itself, it is a high-value privileged intermediate and scaffold building block used extensively in the discover...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Yes. While 3-Isopropyl-1H-indazole-5-carbonitrile (CAS 944902-86-9) is not a marketed drug itself, it is a high-value privileged intermediate and scaffold building block used extensively in the discovery of ATP-competitive kinase inhibitors.
This specific scaffold is designed to exploit two critical regions of the kinase ATP-binding pocket:
The Gatekeeper Region: The 3-isopropyl group provides a bulky, hydrophobic anchor that targets the "gatekeeper" residue (often Threonine, Valine, or Methionine), a common selectivity filter in kinases like ALK , TRK , and CDK .
The Solvent Front: The 5-carbonitrile group acts as a versatile synthetic handle (precursor to amines, amides, or heterocycles) to project solubilizing groups into the solvent-exposed region.
This guide details the structural logic, synthetic utility, and kinase selectivity profile of this scaffold, providing actionable protocols for its application in drug discovery.[1]
Structural Analysis & Pharmacophore Logic
The utility of the 3-isopropyl-1H-indazole-5-carbonitrile scaffold stems from its ability to mimic the adenine ring of ATP while accessing hydrophobic pockets that adenine cannot.
The Indazole Core (Hinge Binder)
The indazole ring system functions as a bioisostere of the purine core of ATP.
N1/N2 Interaction: The indazole nitrogen atoms (typically N1-H and N2) form a bidentate hydrogen-bonding motif with the kinase hinge region backbone (e.g., the carbonyl oxygen and amide nitrogen of the hinge residues).
Aromatic Stacking: The fused benzene ring participates in
-stacking interactions with the hydrophobic "floor" and "ceiling" of the ATP binding site.
The 3-Isopropyl Group (Gatekeeper Probe)
The substitution at the 3-position is the critical differentiator for this scaffold.
Hydrophobic Fill: The isopropyl group is lipophilic and sterically demanding. It is perfectly sized to fill the hydrophobic pocket adjacent to the gatekeeper residue.
Selectivity Switch: Many kinases (e.g., ALK, ROS1) have a small gatekeeper residue that creates a "back pocket." The isopropyl group occupies this space, improving potency and selectivity against kinases with larger gatekeepers (which would sterically clash).
The 5-Carbonitrile Handle (Solvent Vector)
The 5-position points towards the solvent front (ribose binding pocket).
Synthetic Versatility: The nitrile is not the final pharmacophore but a "masked" functional group. It is readily converted into:
Primary Amines (via reduction): For amide coupling to solubilizing tails (e.g., piperazines).
Amides (via hydrolysis): To form H-bonds with solvent-front residues.
Heterocycles (e.g., tetrazoles): For bioisosteric replacement.
Visualization: Scaffold & Binding Mode
The following diagram illustrates the scaffold's structure and its conceptual interaction within the kinase binding pocket.
Figure 1: Pharmacophore mapping of the 3-isopropyl-1H-indazole-5-carbonitrile scaffold against a generic kinase ATP-binding site.
Case Studies & Biological Relevance
While "3-Isopropyl-1H-indazole-5-carbonitrile" is the intermediate, the 3-isopropylindazole core is found in several potent inhibitors.
ALK and TRK Inhibitors (e.g., Entrectinib Analogues)
Drug Context: Entrectinib (RXDX-101) utilizes a 3-aminoindazole core. However, second-generation inhibitors often replace the 3-amino group with alkyl groups (like isopropyl) to improve metabolic stability and modify the hinge-binding kinetics.
Mechanism: In ALK (Anaplastic Lymphoma Kinase), the 3-isopropyl group packs against the hydrophobic residues (Leu1196 in ALK), stabilizing the active conformation.
Relevance: The 5-cyano group in the scaffold allows for the late-stage introduction of the piperazine-containing tail seen in drugs like Entrectinib or Crizotinib.
CDK Inhibitors (Cyclin-Dependent Kinases)
Literature Evidence: Research has identified 3-isopropylindazoles as potent inhibitors of CDK2 and CDK9. The isopropyl group provides selectivity over other serine/threonine kinases by exploiting the specific geometry of the CDK gatekeeper region.
Application: The 5-position is typically derivatized into an amide or urea to interact with the DFG motif or solvent-exposed aspartates.
Experimental Protocols
Synthesis of 3-Isopropyl-1H-indazole-5-carbonitrile
Note: This protocol avoids the use of unstable diazonium salts by utilizing a hydrazine condensation strategy.
Reaction Scheme:
Acylation: 4-Fluoro-3-cyanobenzonitrile
2-Fluoro-5-cyanophenyl isopropyl ketone.
Cyclization: Ketone + Hydrazine Hydrate
Indazole.
Detailed Protocol:
Step 1: Preparation of the Ketone
Reagents: 4-Fluoro-3-formylbenzonitrile (Starting material), Isopropylmagnesium chloride (2.0 M in THF), PCC (Pyridinium chlorochromate).
Procedure:
Dissolve 4-fluoro-3-formylbenzonitrile (10 mmol) in anhydrous THF (50 mL) under
. Cool to -78°C.
Add Isopropylmagnesium chloride (12 mmol) dropwise. Stir for 2 hours, allowing to warm to 0°C.
Quench with saturated
. Extract with EtOAc.
Oxidize the resulting alcohol using PCC (1.5 eq) in DCM to yield 2-fluoro-5-cyanophenyl isopropyl ketone .
Data: Plot RLU vs. log[Concentration] to determine
.
Summary Data Table
Feature
Description
Strategic Advantage
Core Structure
1H-Indazole
Proven adenine bioisostere; High metabolic stability.
3-Position
Isopropyl
Targets hydrophobic gatekeeper pocket; Improves selectivity vs. kinases with large gatekeepers.
5-Position
Carbonitrile
Versatile handle; Precursor to amines/amides for solubility tuning.
Key Targets
ALK, TRK, CDK
Validated activity in tyrosine and serine/threonine kinases.
Molecular Weight
~185.2 g/mol
Low MW allows significant room for elaboration (Fragment-Based Drug Design).
References
Lefebvre, V., et al. (2010).[1][2] "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." Journal of Organic Chemistry. Link
Huang, J., et al. (2021). "Discovery of N-(4-(3-isopropyl-2-methyl-2H-indazol-5-yl)pyrimidin-2-yl)... as a Novel CDK Inhibitor." Journal of Medicinal Chemistry. Link
Menichincheri, M., et al. (2016). "Discovery of Entrectinib: A New 3-Aminoindazole As a Potent ALK, ROS1, and Pan-TRK Inhibitor." Journal of Medicinal Chemistry. Link
Vymětalová, L., et al. (2016). "5-Substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines... as potent CDK inhibitors." European Journal of Medicinal Chemistry. Link
BenchChem. "5-Methyl-1H-indazole-3-carbonitrile Scaffold Overview." Link
Synthesis of 3-Isopropyl-1H-indazole-5-carbonitrile from 5-bromo precursor
Executive Summary This application note details the optimized protocol for the cyanation of 5-bromo-3-isopropyl-1H-indazole to synthesize 3-isopropyl-1H-indazole-5-carbonitrile . While traditional Rosenmund-von Braun con...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for the cyanation of 5-bromo-3-isopropyl-1H-indazole to synthesize 3-isopropyl-1H-indazole-5-carbonitrile . While traditional Rosenmund-von Braun conditions (CuCN) are historically significant, they often suffer from harsh conditions and difficult workups. This guide prioritizes a Palladium-Catalyzed Cyanation using Zinc Cyanide (Zn(CN)₂), offering superior yields, functional group tolerance, and simplified purification.[1][2] A secondary "Green" protocol using Potassium Ferrocyanide (K₄[Fe(CN)₆]) is provided for environmentally sensitive workflows.
Key Application: Intermediate for kinase inhibitors (e.g., ALK, TRK inhibitors).[1]
Strategic Analysis & Mechanism
Why Palladium over Copper?
The conversion of aryl bromides to nitriles is a pivotal transformation in medicinal chemistry.
Classical Route (Rosenmund-von Braun): Uses stoichiometric CuCN in DMF at reflux (>150°C).
Drawbacks: High thermal stress, formation of copper waste, difficult removal of copper salts, and lower tolerance for the acidic N-H of the indazole.[1]
Modern Route (Pd-Catalysis): Uses catalytic Pd(0) and Zn(CN)₂ or K₄[Fe(CN)₆].
Advantages: Operates at lower temperatures (80–120°C), higher turnover number (TON), and Zn(CN)₂ releases cyanide ions slowly, reducing catalyst poisoning.[1]
Mechanistic Pathway
The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle:
Oxidative Addition: Pd(0) inserts into the C-Br bond of the 5-bromoindazole.
Transmetallation: Cyanide ion is transferred from Zinc (or Fe complex) to the Palladium center.
Reductive Elimination: The C-CN bond is formed, releasing the product and regenerating Pd(0).[3]
Critical Consideration (The N-H Proton):
The N1-proton of indazoles is acidic (pKa ~14). In highly basic conditions, deprotonation can lead to the formation of poly-palladated species or catalyst poisoning. However, the Zn(CN)₂ protocol described below is robust enough to proceed without protecting groups in many cases, though N-protection (e.g., THP, SEM) is recommended if yields fall below 50%.[1]
Visual Workflows
Figure 1: Reaction Scheme & Conditions
Caption: Optimized reaction scheme utilizing Pd(dppf)Cl₂ and Zinc Cyanide in DMF.
Figure 2: Experimental Decision Tree
Caption: Decision matrix for selecting protection strategy and troubleshooting reaction stalling.
Detailed Protocols
Safety Pre-Requisites (CRITICAL)
Cyanide Hazard: Zn(CN)₂ releases HCN upon contact with strong acids. Never mix with acid.
Engineering Controls: All weighing and handling must occur in a functioning fume hood.
CRITICAL STEP: Pour the reaction mixture into a beaker containing saturated aqueous FeSO₄ (50 mL) or diluted bleach. Stir for 30 minutes to complex/oxidize excess cyanide.
Dilute with Ethyl Acetate (EtOAc) and water. Filter through a pad of Celite to remove zinc solids.
Extraction: Separate layers. Wash the organic layer with water (3x) and brine (1x) to remove DMF. Dry over Na₂SO₄.[4]
Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂).
Eluent: Gradient 0% → 40% EtOAc in Hexanes.
Expected Yield: 75–90%.
Protocol B: The "Green" Alternative (K₄[Fe(CN)₆])
Best for: Avoiding toxic cyanide salts, lower cost.[1]
Setup: Use a pressure tube or sealed vial for small scales; round-bottom flask for larger scales.
Charging: Add Indazole substrate, K₄[Fe(CN)₆][1]·3H₂O (finely ground), Na₂CO₃, and Catalyst.[1]
Solvent: Add DMA and Water. The water helps solubilize the ferrocyanide.
Reaction: Heat to 120–140°C for 12–24 hours.
Note: This reaction is slower than the Zn(CN)₂ method because the cyanide release from the iron complex is the rate-limiting step.
Workup: Similar to Protocol A, but the quenching step is less critical regarding free cyanide toxicity (though still recommended).
Data & Troubleshooting Guide
Table 1: Comparison of Methods
Feature
Protocol A: Zn(CN)₂
Protocol B: K₄[Fe(CN)₆]
Protocol C: CuCN (Classic)
Toxicity
High (Strict controls required)
Low (Non-toxic solid)
Moderate
Temperature
80–120°C
120–140°C
150–180°C
Yield (Typical)
85%
60–75%
50–65%
Purification
Easy (Zn salts filter out)
Moderate (Fe salts can linger)
Difficult (Cu complexation)
Recommendation
Primary Choice
Secondary/Green Choice
Avoid if possible
Troubleshooting Matrix
Problem: Low Conversion (<20%) after 6 hours.
Cause: Catalyst poisoning by the N-H indazole or oxygen presence.
Solution:
Ensure rigorous degassing of DMF.
Add PMHS (Polymethylhydrosiloxane) (0.2 equiv) to reduce Pd(II) back to Pd(0).
Switch to N-protected precursor (e.g., 1-THP-5-bromo-3-isopropylindazole).
Problem: Formation of De-brominated byproduct (Hydrodebromination).
Cause: Hydride source present or excessive heating time.
Solution: Reduce temperature to 100°C; ensure solvent is dry; reduce reaction time.
Problem: Product stuck in aqueous layer during workup.
Cause: Indazole N-H is acidic and may form a salt with residual base.
Solution: Adjust pH of the aqueous layer to ~6-7 using dilute HCl before extraction.
References
Cohen, D. T., & Buchwald, S. L. (2015).[1][2][8] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1][2] Link
Jin, F., & Confalone, P. N. (2000).[1] Palladium-Catalyzed Cyanation of Aryl Chlorides with Zinc Cyanide.[3][8][9] Tetrahedron Letters, 41(18), 3271–3273.[1] Link
Schareina, T., Zapf, A., & Beller, M. (2004).[1] Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[7] Chemical Communications, (12), 1388–1389.[1] Link
Organic Syntheses. (2020).[5] Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326.[1] (Demonstrates K4[Fe(CN)6] on indazole scaffold). Link
Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[1][10] Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891.[1] Link
Scalable process route for 3-isopropylindazole-5-carbonitrile production
Application Note: Scalable Process Route for 3-Isopropylindazole-5-Carbonitrile Part 1: Executive Summary & Strategic Analysis 1.1 Target Molecule Profile Compound: 3-Isopropylindazole-5-carbonitrile (also known as 5-cya...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Scalable Process Route for 3-Isopropylindazole-5-Carbonitrile
Part 1: Executive Summary & Strategic Analysis
1.1 Target Molecule Profile
Compound: 3-Isopropylindazole-5-carbonitrile (also known as 5-cyano-3-isopropyl-1H-indazole).
Structural Significance: This scaffold is a critical pharmacophore in kinase inhibitors (e.g., JAK, ALK, and LRRK2 inhibitors). The 3-isopropyl group provides steric bulk for selectivity within the ATP-binding pocket, while the 5-cyano group serves as a versatile handle for hydrogen bonding or further transformation into amides/amines.
Process Challenge: The primary challenge in scaling this route is the safe installation of the indazole core without generating regioisomers (1H vs 2H) and the efficient introduction of the nitrile motif without using hazardous stoichiometric cyanating agents early in the synthesis.
1.2 Route Selection Strategy
We evaluated three potential synthetic pathways. The selected "Late-Stage Cyanation Route" (Route A) is recommended for scale-up (100g to kg scale) due to the commercial availability of the starting material (5-bromo-2-fluorobenzaldehyde), robust intermediate stability, and avoidance of chromatography.
Route A (Recommended): 5-Bromo-2-fluorobenzaldehyde
Grignard. Reason: Grignard reagents (iPrMgCl) are incompatible with the nitrile group (nucleophilic attack at the cyano carbon), leading to complex mixtures.
Route C (Rejected): Diazotization of 2-amino-5-cyanophenyl ketone. Reason: The precursor is difficult to source at scale and requires a multi-step synthesis itself.
Part 2: Detailed Process Protocol
Step 1: Grignard Addition (Formation of Alcohol Intermediate)
Objective: Selective addition of the isopropyl group to the aldehyde without affecting the aryl bromide.
Reagents:
5-Bromo-2-fluorobenzaldehyde (1.0 equiv)
Isopropylmagnesium Chloride (2.0 M in THF, 1.1 equiv)
THF (Anhydrous, 10 vol)
Protocol:
Charge 5-bromo-2-fluorobenzaldehyde and THF into a dry reactor under
. Cool to -10°C .
Add iPrMgCl solution dropwise over 2 hours, maintaining internal temperature
. Note: Low temperature prevents Magnesium-Halogen exchange at the aryl bromide position.
Stir at 0°C for 1 hour. Monitor by HPLC (Target: < 2% Starting Material).
Quench: Slowly add saturated aqueous
(5 vol) at .
Workup: Extract with MTBE (methyl tert-butyl ether). Wash organic layer with brine.[1] Dry over
and concentrate.
Output: 1-(5-bromo-2-fluorophenyl)-2-methylpropan-1-ol. Proceed to Step 2 as crude oil.
Step 2: TEMPO Oxidation (Formation of Ketone)
Objective: Safe, metal-free oxidation of the secondary alcohol to the ketone.
Reagents:
Crude Alcohol (from Step 1)
TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 equiv)
KBr (0.1 equiv)
NaOCl (Bleach, 10-12% aq., 1.2 equiv)
DCM (Dichloromethane) (10 vol)
Protocol:
Dissolve crude alcohol in DCM. Add aqueous solution of KBr and TEMPO. Cool to 0°C .[2][3][4]
Mechanism Check: The hydrazine first displaces the labile fluorine (activated by the ortho-carbonyl), then condenses with the ketone to close the ring.
Workup: Cool to 20°C. The product often precipitates.
Add water (5 vol) slowly to complete precipitation. Filter the solids.[1][4][5]
Wash cake with water/ethanol (1:1). Dry in vacuum oven at 50°C.
Output: 5-Bromo-3-isopropyl-1H-indazole. (Yield: ~85% over 3 steps).
Step 4: Pd-Catalyzed Cyanation (The Critical Step)
Objective: Conversion of the aryl bromide to the nitrile.
Technical Support Center: Separation of N1 and N2 Isomers of 3-Isopropyl-1H-indazole-5-carbonitrile
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals facing the common yet significant challenge of separating the N1 and N2 regioisomers of 3-Isopropyl-1H-inda...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals facing the common yet significant challenge of separating the N1 and N2 regioisomers of 3-Isopropyl-1H-indazole-5-carbonitrile. The formation of both isomers is a frequent outcome in synthetic routes, and achieving high purity of the desired isomer is critical for downstream applications, including pharmacological studies and API development.[1][2][3]
This guide is structured to provide direct, actionable solutions to common experimental hurdles and answer fundamental questions about the separation process.
Troubleshooting Guide: Overcoming Common Separation Hurdles
This section addresses specific issues you may encounter during your experiments.
Question 1: I'm seeing poor peak resolution or complete co-elution of the N1 and N2 isomers using my standard reversed-phase HPLC method. What should I do?
This is the most frequent challenge. The structural similarity of N1 and N2 isomers often results in very close retention times on standard achiral columns. The key is to exploit the subtle differences in their physicochemical properties.
Root Cause Analysis:
The primary difference between the N1 and N2 isomers lies in their electronic structure and resulting dipole moment. The N1-substituted isomer has a benzenoid-like structure, which is generally more thermodynamically stable.[4] The N2-isomer possesses a quinonoid-like structure. This variance influences how they interact with the stationary phase.
Solutions Pathway:
Switch to Supercritical Fluid Chromatography (SFC): SFC is often superior to HPLC for isomer separations due to its unique mobile phase properties.[5][6] The low viscosity and high diffusivity of supercritical CO₂ can lead to higher efficiency and faster separations.[6][7]
Starting Point: Begin with a chiral stationary phase (CSP), as they are exceptionally effective at resolving isomers, even regioisomers.[8] Columns like those based on derivatized cellulose or amylose (e.g., Chiralcel® series) are excellent choices.[5][9]
Modifier Choice: Use methanol or ethanol as a co-solvent. The choice and percentage of the alcohol modifier can dramatically impact selectivity.
Optimize Your HPLC Method: If SFC is not available, systematically optimize your HPLC conditions.
Column Selection: Move beyond standard C18 columns. Try a phenyl-hexyl or a pentafluorophenyl (PFP) column. The pi-pi interactions offered by these phases can differentiate between the aromatic systems of the isomers.
Mobile Phase Modification:
Solvent: Change the organic modifier (e.g., from acetonitrile to methanol, or vice-versa). Their different polarities and hydrogen bonding capabilities can alter selectivity.
Additives: For ionizable compounds, adding small amounts of additives like trifluoroacetic acid (TFA) or an amine can improve peak shape, though care must be taken to avoid isomerization.[10]
Employ Orthogonal Chromatography: Consider Normal-Phase HPLC (NPLC). The interaction with a polar stationary phase (like silica or diol) will be highly sensitive to the differences in isomer polarity.
Question 2: My attempts at separation by recrystallization result in an oil or co-crystallization of both isomers. How can I achieve selective crystallization?
Recrystallization is a highly valuable method for large-scale purification, bypassing the need for column chromatography.[11] Success hinges on finding a solvent system where the solubility difference between the two isomers is maximized.
Root Cause Analysis:
Co-crystallization occurs when the isomers have very similar solubilities in the chosen solvent. "Oiling out" happens when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.
Solutions Pathway:
Systematic Solvent Screening: Do not rely on single-solvent systems. Mixed-solvent systems are often the key.[11]
Recommended Pairs: A patent for separating indazole isomers specifically highlights the use of water-miscible organic solvents mixed with water.[11] Good starting points include:
Acetone / Water
Ethanol / Water
Methanol / Water
Acetonitrile / Water
Procedure: Dissolve the isomer mixture in the minimum amount of the hot organic solvent. Slowly add water (the anti-solvent) dropwise until persistent turbidity is observed. Add a few more drops of the organic solvent to redissolve, then allow the solution to cool slowly.
Control the Cooling Rate: Slow, controlled cooling is paramount. A rapid temperature drop encourages precipitation and traps impurities, whereas slow cooling allows for the selective formation of crystals of the less soluble isomer.
Seeding: If you have a small amount of the pure desired isomer, use it to seed the supersaturated solution. This will provide a template for crystal growth and can significantly improve selectivity.
Maximizes solubility differences between isomers.[11]
Cooling Rate
Slow, stepwise cooling; insulate the flask.
Promotes the formation of a stable crystal lattice of the less soluble isomer.
Seeding
Add a single, pure crystal of the target isomer.
Provides a nucleation site to encourage crystallization of the desired form.
Agitation
Minimal to no stirring once cooling begins.
Prevents rapid, uncontrolled precipitation and potential oiling out.
Frequently Asked Questions (FAQs)
Question 1: How can I definitively identify which peak is the N1 isomer and which is the N2?
Unequivocal structural elucidation is essential. While chromatographic elution order can be a clue (N2 is often, but not always, more polar), it is not definitive proof. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. [4][12][13]
Key NMR Diagnostic Techniques:
¹H NMR: The chemical shifts of the protons on the indazole core are diagnostic. For N-alkylated indazoles, the proton at the C3 position is particularly informative.[4]
¹³C NMR: The chemical shifts of the carbon atoms, especially C3 and C7a, differ significantly between the N1 and N2 isomers.[14]
2D NMR (HMBC & NOESY): These experiments provide unambiguous proof.
HMBC (Heteronuclear Multiple Bond Correlation): This is the most decisive technique.[1][15]
In the N2-isomer , you will observe a correlation between the protons of the N-alkyl group's alpha-carbon and the C3 carbon of the indazole ring.
In the N1-isomer , this correlation is absent. Instead, a correlation might be seen between the N-alkyl protons and the C7a carbon.[1]
NOESY (Nuclear Overhauser Effect Spectroscopy): Can show through-space proximity between the N-alkyl group and specific protons on the indazole ring, helping to confirm the substitution pattern.[15]
Question 2: My synthesis produces a roughly 1:1 mixture of N1 and N2 isomers. Can I alter the reaction conditions to favor one over the other?
Yes, the N1/N2 product ratio in N-alkylation of indazoles is highly dependent on the reaction conditions, a principle known as regioselectivity.[1][2][4] While complete selectivity is rare, you can often push the reaction to strongly favor one isomer.
To Favor the N1 Isomer (Thermodynamic Product):
Base/Solvent System: The combination of sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) has been shown to be highly selective for the N1 position.[1][2] This is often considered the thermodynamic pathway.
To Favor the N2 Isomer (Kinetic Product):
Mitsunobu Conditions: Using Mitsunobu conditions (e.g., triphenylphosphine/DEAD or DIAD) often shows a strong preference for the formation of the N2-regioisomer.[3][4]
Substituent Effects: The electronic nature of other substituents on the indazole ring can direct alkylation. For instance, electron-withdrawing groups at the C7 position can confer excellent N2-regioselectivity.[2][4]
Experimental Workflows & Visualizations
Logical Workflow for Isomer Separation
The following diagram outlines the decision-making process when faced with an N1/N2 isomer mixture.
Caption: A decision workflow for selecting a separation strategy.
Structural Representation of N1 and N2 Isomers
This diagram illustrates the key structural difference between the two regioisomers.
Caption: Structural difference between N1 and N2 isomers.
Detailed Experimental Protocols
Protocol 1: SFC Method Development for Isomer Separation
Column Selection: Install a chiral stationary phase column, such as a Chiralcel® OJ-H (250 x 4.6 mm, 5 µm).
Initial Conditions:
Mobile Phase: Supercritical CO₂ (A) and Methanol (B).
Gradient: Start with a shallow gradient, e.g., 5% to 30% B over 10 minutes.
Flow Rate: 3 mL/min.
Back Pressure: 120 bar.
Temperature: 40 °C.
Detection: UV at an appropriate wavelength (e.g., 254 nm).
Optimization:
If resolution is poor, switch the modifier to Ethanol or Isopropanol.
Try an isocratic hold at the co-solvent percentage that provides the best separation.
Screen other chiral columns (AD-H, AS-H, etc.) if necessary.[5]
Protocol 2: Selective Recrystallization Screening
Sample Preparation: Place 100 mg of the isomer mixture into a small Erlenmeyer flask.
Solubilization: Add a minimal volume of hot acetone (e.g., 2-3 mL) with gentle swirling until the solid completely dissolves.
Titration with Anti-Solvent: While the solution is still hot, add deionized water dropwise using a Pasteur pipette until the solution becomes faintly and persistently cloudy.
Clarification: Add 1-2 drops of hot acetone to make the solution clear again.
Crystallization: Cover the flask, and allow it to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.
Isolation & Analysis: Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 acetone/water, and dry. Analyze the purity of the crystals and the mother liquor by HPLC or NMR to determine which isomer crystallized and the efficiency of the separation.
Repeat: Repeat the process with other solvent systems like Ethanol/Water and Acetonitrile/Water to find the optimal conditions.[11]
References
BenchChem. (2025).
CN101948433A. (n.d.). Method for separating and purifying substituted indazole isomers. Google Patents.
(n.d.).
EP2398767A1. (n.d.). Process for crystallizing and separating different diisocyanate isomers. Google Patents.
(n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing.
(2021, May 7). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. Reddit.
(2024, November 8).
(n.d.).
(2026, February 17). Profiling the Isomerization of Biologically Relevant (E)-(Z) Isomers by Supercritical Fluid Chromatography (SFC).
(2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC.
(2025, January 23). Applicability of Fluidized Bed Crystallization for Separation of Enantiomers Forming Needle-Shaped Crystals.
(n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
(n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy.
(n.d.). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology.
(n.d.).
(n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
(n.d.).
(2024, August 9).
(2024, August 9).
(2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?.
(2022, April 1).
(2015, October 22). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. FAGG.
(2025, August 9). (PDF) Synthesis of Novel N1 and N2 Indazole Derivatives.
(n.d.).
(n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC.
(2024, April 23).
(2022, January 31). Energetic Materials Based on N-substituted 4(5)-nitro-1,2,3-triazoles. Semantic Scholar.
(2021, January 4). Enantiomeric Separation of New Chiral Azole Compounds. MDPI.
(n.d.). 1h-indazole-5-carbonitrile (C8H5N3). PubChem. Retrieved from [Link]
Technical Support Center: Solubility Optimization for 3-Isopropyl-1H-indazole-5-carbonitrile
Executive Summary & Physicochemical Profile[1] 3-Isopropyl-1H-indazole-5-carbonitrile is a rigid, lipophilic heterocyclic compound often utilized as a scaffold in kinase inhibitor development (e.g., ALK/JAK pathways). It...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Physicochemical Profile[1]
3-Isopropyl-1H-indazole-5-carbonitrile is a rigid, lipophilic heterocyclic compound often utilized as a scaffold in kinase inhibitor development (e.g., ALK/JAK pathways). Its solubility challenges stem directly from its structural biology: the planar indazole core promotes strong
stacking (aggregation), while the 3-isopropyl group adds significant hydrophobicity.
While Dimethyl Sulfoxide (DMSO) is the standard solvent for this class of molecules, users frequently encounter "crashing out" (precipitation) during stock preparation or biological assay dilution.[1] This guide addresses the root causes—primarily lattice energy barriers and hygroscopic instability —and provides validated protocols to resolve them.
Physicochemical Snapshot
Property
Characteristic
Impact on Solubility
Core Structure
1H-Indazole (Planar)
High lattice energy due to stacking; resists initial dissolution.
Substituents
5-CN (Nitrile), 3-iPr
Nitrile adds polarity but rigidity; Isopropyl increases logP (lipophilicity).
H-Bonding
Indazole N-H (Donor)
Capable of H-bonding with DMSO oxygen; essential for solvation.
pKa
~13.8 (Indazole NH)
Weakly acidic; remains neutral in standard DMSO.
Root Cause Analysis: Why is it Precipitating?
Before troubleshooting, you must identify when the precipitation occurs.
A. The "Wet DMSO" Trap (Storage Precipitation)
DMSO is highly hygroscopic. At 20°C and 60% relative humidity, pure DMSO can absorb >10% water by weight within 24 hours if left uncapped [1].
Mechanism: Water acts as an "anti-solvent" for 3-Isopropyl-1H-indazole-5-carbonitrile. As water content in the DMSO stock rises, the solubility of the lipophilic indazole drops exponentially.
Symptom: Stock solutions that were clear last week now have crystals at the bottom after storage at -20°C.
B. The "Solvent Shock" (Assay Precipitation)
This occurs when high-concentration DMSO stocks are pipetted directly into aqueous buffers (PBS, cell media).
Mechanism: Rapid mixing creates local zones of high water/low DMSO. The hydrophobic indazole molecules aggregate faster than they can disperse, forming micro-precipitates that may be invisible to the naked eye but ruin IC50 curves [2].
Troubleshooting Q&A: Field Scenarios
Scenario 1: Initial Dissolution Failure
Q: I am trying to make a 100 mM stock. I added DMSO to the powder, but it remains a cloudy suspension even after vortexing. Is the compound bad?
A: The compound is likely fine; you are fighting crystal lattice energy.
Sonication: Vortexing is insufficient for breaking the crystal lattice of planar indazoles. Use an ultrasonic bath for 10–15 minutes. The acoustic energy disrupts the
stacking [3].
Thermal Assist: Heat the sealed vial to 40–50°C for 5 minutes. This increases the kinetic energy of the solvent molecules, allowing them to intercalate between the indazole layers. The nitrile group is stable at these temperatures.
Visual Check: Hold the vial up to a light source. If you see "swirling" lines (Schlieren patterns), it is not fully dissolved. Sonicate again.
Scenario 2: The Freeze-Thaw Crash
Q: My 50 mM stock was clear when I made it. After a week at -20°C, it has solids. Warming it redissolves it, but is it safe to use?
A: It is safe, but your handling protocol needs adjustment.
The Cause: Freeze-thaw cycles promote crystal nucleation. If your DMSO absorbed moisture from the air during the first opening, the freezing process "squeezes" the compound out of solution as the water freezes differently than DMSO.
The Fix:
Redissolve by warming to 37°C and sonicating.
Aliquot immediately into single-use vials (e.g., 20 µL) to avoid future freeze-thaw cycles.
Store under a dry atmosphere (nitrogen purge) if possible.
Scenario 3: Assay Variability
Q: When I add the compound to cell media, my replicates are highly variable. I suspect precipitation.
A: You are likely experiencing "Solvent Shock."
The Fix: Do not pipette 100% DMSO stock directly into 100% aqueous media. Use an Intermediate Dilution Step .
Bad: 1 µL of 100 mM Stock
999 µL Media.
Good: 10 µL of 100 mM Stock
90 µL DMSO (Intermediate) Dilute that into media with rapid vortexing.
Alternative: Pre-warm your media to 37°C. Cold media accelerates precipitation.
Visual Workflows
Workflow A: Solubilization Decision Tree
Use this logic flow to standardize how your lab prepares stock solutions.
Figure 1: Decision matrix for solubilizing hydrophobic indazoles. Note the emphasis on heat and sonication before dilution.
Workflow B: The "Anti-Crash" Dilution Protocol
This diagram illustrates the mechanism of preventing precipitation during biological assays.
Figure 2: Avoiding "Solvent Shock." Direct addition often fails; intermediate dilution in DMSO ensures smoother integration into aqueous buffers.
Validated Protocols
Protocol A: Preparation of 50 mM Stock Solution
Materials: Anhydrous DMSO (≥99.9%, water <0.005%), Ultrasonic bath, Glass vials (avoid polypropylene for long-term storage).
Calculate: For 10 mg of 3-Isopropyl-1H-indazole-5-carbonitrile (MW ≈ 183.21 g/mol ):
Target Volume =
DMSO.
Add Solvent: Add the calculated volume of DMSO to the center of the vial. Do not wash down the sides yet.
Seal & Soak: Cap tightly. Let sit for 2 minutes to allow solvent penetration.
Sonicate: Place in ultrasonic bath at ambient temperature (or up to 40°C) for 10 minutes.
Verify: Inspect for particulates. If clear, proceed.
Aliquot: Dispense into single-use volumes (e.g., 50 µL) to prevent hygroscopic degradation. Store at -20°C or -80°C.
Protocol B: Serial Dilution for IC50 Assays (3-Step Method)
Objective: Reach a final concentration of 10 µM in assay media (0.1% DMSO final) without precipitation.
Step 1 (Source): Thaw 10 mM DMSO stock. Vortex until clear.
Step 2 (Intermediate Plate): Prepare a 100x concentration plate using pure DMSO .
Example: Dilute 10 mM stock
1 mM in DMSO.
Crucial: Keep this step in 100% DMSO to avoid premature crashing.
Step 3 (Final Assay): Transfer 1 µL from the Intermediate Plate into 999 µL of pre-warmed Cell Media.
Action: Mix immediately by pipetting up and down. Do not let the droplet sit on the surface.
References
Gaylord Chemical. (2007).[2] Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical Company Technical Bulletin. [Link]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
PubChem. (2025).[3][4] Compound Summary: 1H-Indazole-3-carbonitrile (Structural Analog). National Center for Biotechnology Information. [Link]
Technical Support Center: Optimizing Regioselectivity in 3-Isopropyl Indazole Synthesis
This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the regioselective synthesis of 3-isopropyl indazole. This document provides in-depth troublesho...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with the regioselective synthesis of 3-isopropyl indazole. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the complexities of indazole chemistry and achieve your desired isomeric purity.
Introduction: The Challenge of Regioselectivity in Indazole Synthesis
The indazole core is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities.[1][2] However, the synthesis of 3-substituted indazoles, such as 3-isopropyl indazole, often presents a significant challenge: controlling the regioselectivity of N-functionalization. The indazole nucleus possesses two nucleophilic nitrogen atoms, N1 and N2, leading to the potential formation of two distinct regioisomers upon reaction with electrophiles.[2] The relative ratio of these isomers is highly dependent on a multitude of factors, including the nature of the substrate, the electrophile, the solvent, the base, and the reaction temperature.[3][4] This guide will equip you with the knowledge to manipulate these variables to favor the formation of your desired isomer.
Q1: I am seeing a mixture of N1 and N2 alkylated products in my synthesis of 3-isopropyl-1H-indazole. How can I improve the selectivity for the N1 isomer?
A1: This is a common issue stemming from the comparable nucleophilicity of the N1 and N2 positions of the indazole ring.[1][2][3] To favor the N1 isomer, which is generally the more thermodynamically stable tautomer, you should consider the following factors:[3][4]
Steric Hindrance: The N1 position is generally less sterically hindered than the N2 position, which is flanked by the benzene ring and the 3-substituent. By using a bulkier alkylating agent or by introducing a bulky substituent at the C7 position, you can often favor substitution at the less hindered N1 site.[5]
Solvent Choice: The choice of solvent plays a crucial role in determining the N1/N2 ratio.[6][4]
Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents tend to favor N1 alkylation.[6] They effectively solvate the cation of the base, leaving the indazole anion more "naked" and reactive. In this state, the thermodynamically more stable N1-alkylated product is often favored.[4]
Nonpolar Solvents (e.g., Toluene, THF): These solvents can sometimes favor N2 alkylation, particularly with certain counterions, as they may favor the formation of tight ion pairs that direct the electrophile to the N2 position.[6][4] However, the combination of NaH in THF has been shown to be highly effective for achieving N1 selectivity with various substrates.[3][4]
Base Selection: The choice of base can significantly influence the outcome.[6][4]
Strong, Non-nucleophilic Bases (e.g., NaH, KHMDS): These bases completely deprotonate the indazole, forming the indazolide anion. In polar aprotic solvents, this generally leads to a preference for N1 alkylation. The sodium cation from NaH is believed to coordinate with the N2 atom, sterically hindering alkylation at that position.[3]
Weaker Bases (e.g., K2CO3, Cs2CO3): These bases establish an equilibrium with the indazole. The nature of the cation (e.g., Cs+ being larger and softer) can influence the regioselectivity, often favoring N1 alkylation.[2]
Troubleshooting Workflow for Improving N1 Selectivity:
Caption: A troubleshooting workflow for enhancing N1 regioselectivity.
Q2: My reaction is sluggish and gives low yields. What can I do to improve the reaction efficiency?
A2: Low yields in indazole synthesis can be attributed to several factors. Here’s a systematic approach to troubleshoot this issue:
Purity of Starting Materials: Ensure your starting 3-isopropyl indazole is pure. Impurities can interfere with the reaction. Recrystallization or column chromatography of the starting material may be necessary.
Base and Solvent Compatibility: The choice of base and solvent is critical. For instance, using potassium carbonate or sodium carbonate in THF may fail to produce any N-alkylated product.[4] A switch to a more suitable solvent like DMF or dioxane might be necessary.[3]
Reaction Temperature: While lower temperatures can sometimes improve selectivity, they can also decrease the reaction rate. If the reaction is sluggish, consider gradually increasing the temperature. A temperature screen (e.g., room temperature, 50 °C, 80 °C) can help identify the optimal balance between rate and selectivity.[1][7]
Degassing: If your reaction is sensitive to oxygen, degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve the yield.
Q3: I am struggling to separate the N1 and N2 isomers. What are the best methods for purification?
A3: The separation of N1 and N2 isomers can be challenging due to their similar polarities. Here are some effective strategies:
Column Chromatography: This is the most common method.
Solvent System Optimization: A careful screening of the eluent system is critical. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) is often effective.
Choice of Stationary Phase: While silica gel is standard, other stationary phases like alumina might provide better resolution for your specific isomers.
Recrystallization: If one isomer is significantly more abundant or has different solubility properties, fractional recrystallization can be an effective and scalable purification method. Experimenting with mixed solvent systems can be particularly useful for separating isomers.[8]
Preparative HPLC: For difficult separations or when very high purity is required, preparative high-performance liquid chromatography (HPLC) is a powerful technique.
Q4: How can I confirm the regiochemistry of my products?
A4: Unambiguous characterization of N1 and N2 isomers is crucial. A combination of one and two-dimensional Nuclear Magnetic Resonance (NMR) experiments is the most reliable method.[3][4]
Heteronuclear Multiple Bond Correlation (HMBC): This technique is particularly powerful. For an N1-substituted isomer, a correlation between the protons of the N-alkyl group and the C7a carbon of the indazole ring is typically observed. For an N2-substituted isomer, a correlation is often seen between the N-alkyl protons and the C3 carbon.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY can also be used to distinguish between isomers by observing through-space correlations between the N-alkyl group and protons on the indazole ring.[3]
Detailed Experimental Protocol: Regioselective N1-Alkylation of 3-Isopropyl Indazole
This protocol provides a starting point for the regioselective N1-alkylation of 3-isopropyl indazole. It is crucial to adapt and optimize this procedure for your specific electrophile.
Materials:
3-Isopropyl-1H-indazole
Sodium hydride (NaH), 60% dispersion in mineral oil
Anhydrous Tetrahydrofuran (THF)
Alkylating agent (e.g., alkyl bromide)
Saturated aqueous ammonium chloride (NH4Cl)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na2SO4)
Silica gel for column chromatography
Procedure:
Preparation: To a solution of the 3-isopropyl-1H-indazole (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.[3]
Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes.[3]
Alkylation: Add the alkylating agent (1.1 equiv) dropwise to the reaction mixture at 0 °C.[3]
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.[3]
Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.[3]
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[3]
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
Purification: Purify the crude product by column chromatography on silica gel to afford the desired N1-alkylated indazole.[3]
Reaction Pathway Visualization:
Caption: Competing N1 and N2 alkylation pathways of 3-isopropyl indazole.
Data Summary: Influence of Reaction Conditions on N1/N2 Regioselectivity
Note: These are representative trends for specific substrates. Actual ratios will vary based on the specific electrophile and other reaction conditions.
References
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1940–1954. [Link]
Alam, M. M., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1940-1954. [Link]
BenchChem. (2025). Troubleshooting regioselectivity in indazole synthesis. BenchChem Tech Support.
Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (2022).
O'Brien, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6835-6840. [Link]
Alam, M. M., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe.
Alam, M. M., & Keeting, S. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
BenchChem. (2025).
ResearchGate. (n.d.). Effect of base, solvent, and temperature. [Scientific Diagram]. Retrieved from [Link]
O'Brien, A., et al. (2024). Development of a selective and scalable N1-indazole alkylation. PMC. [Link]
Method for separating and purifying substituted indazole isomers. (2011).
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]
Controlling tautomerism in 1H-indazole-5-carbonitrile derivatives
This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the tautomeric nature of 1H-indazole-5-carbonitrile derivatives. This document provides in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is designed for researchers, medicinal chemists, and drug development professionals encountering challenges with the tautomeric nature of 1H-indazole-5-carbonitrile derivatives. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to enable precise control over experimental outcomes.
Section 1: Understanding the Core Challenge: 1H vs. 2H Tautomerism
Indazole scaffolds, including the 5-carbonitrile derivatives, exist as a mixture of two rapidly interconverting annular tautomers: the 1H- and 2H-forms. The position of the single proton on the pyrazole ring dictates the molecule's electronic distribution, stability, and reactivity.
For most indazole derivatives, the 1H-tautomer is thermodynamically more stable due to its aromatic, benzenoid-like structure.[1][2][3][4][5] The 2H-tautomer possesses a less stable, quinonoid-like structure.[1] The energy difference between these two forms is typically small, often in the range of 3-5 kcal/mol, meaning that both tautomers can be present in solution.[4][6][7]
The electron-withdrawing nature of the 5-carbonitrile group further influences this equilibrium by affecting the acidity of the N-H proton and the nucleophilicity of the N1 and N2 atoms. Controlling which nitrogen atom participates in a reaction (e.g., alkylation, acylation) is a common and critical challenge in the synthesis of indazole-based drug candidates.
Fig. 1: Tautomeric equilibrium in the indazole-5-carbonitrile core.
Section 2: Troubleshooting Guide
This section addresses common experimental problems in a question-and-answer format.
Question 1: My N-alkylation reaction on 1H-indazole-5-carbonitrile produced a mixture of N1 and N2 isomers. How can I improve the selectivity for the N1 product?
Answer:
Achieving N1 selectivity involves using conditions that favor the thermodynamically more stable product. This allows the initially formed kinetic (N2) product to isomerize to the desired thermodynamic (N1) product.
Causality: The 1H-tautomer is generally more stable.[2][3][8] By running the reaction under conditions that allow for equilibrium (higher temperatures, longer reaction times, and an appropriate base/solvent system), the product distribution will shift to favor the most stable isomer.
Recommended Solutions:
Increase Reaction Temperature: Higher temperatures provide the activation energy needed to overcome the barrier for isomerization from the N2 to the N1 product.[1] Try running the reaction at temperatures ranging from 60 °C to the boiling point of the solvent.
Use a Weaker Base in a Polar Aprotic Solvent: Bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like DMF or Dioxane are effective.[9][10] These conditions facilitate the reversible deprotonation required for equilibration.
Prolong Reaction Time: Monitor the reaction by TLC or LC-MS. You may observe the initial formation of the N2-isomer, which then gradually converts to the N1-isomer over time. Allow the reaction to stir for 12-24 hours to ensure equilibrium is reached.
Question 2: I need to synthesize the N2-alkylated isomer, but my reaction keeps yielding the N1 product or a mixture. What should I do?
Answer:
Synthesizing the N2-isomer requires conditions of strict kinetic control. The goal is to make the initial, faster-forming product irreversible before it can equilibrate.
Causality: The N2 position is often more sterically accessible and its nitrogen lone pair can be more nucleophilic, leading to a faster reaction rate.[3] To trap this kinetic product, the reaction must be run under conditions where the reverse reaction or subsequent isomerization is disfavored.
Recommended Solutions:
Lower the Reaction Temperature: Perform the alkylation at low temperatures (e.g., -78 °C to 0 °C). This minimizes the thermal energy available for the system to reach thermodynamic equilibrium.
Use a Strong, Non-Nucleophilic Base: A strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an anhydrous aprotic solvent (like THF) will rapidly and irreversibly deprotonate the indazole. The subsequent addition of the electrophile at low temperature will favor the kinetic product.
Choose Conditions Known for N2-Selectivity: Mitsunobu conditions (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) are well-documented to have a strong preference for forming the N2-regioisomer of indazoles.[1]
Fig. 2: Decision workflow for regioselective N-alkylation of indazoles.
Question 3: My final, purified compound shows two sets of peaks in the NMR, suggesting a mixture of tautomers. How can I isolate a single tautomer?
Answer:
For unsubstituted indazoles, the tautomers are in rapid equilibrium in solution, making their separation by standard chromatography impossible. The presence of two sets of peaks indicates that the rate of interconversion is slow on the NMR timescale.
Causality: The tautomeric equilibrium is influenced by the solvent, pH, and temperature.[3][11][12] In some solvents (like DMSO-d₆), hydrogen bonding can slow the proton exchange, allowing both forms to be observed.
Recommended Solutions:
Solvent Selection: The equilibrium can be shifted by changing the solvent. Apolar solvents often favor the less polar tautomer, while polar protic solvents can stabilize a specific tautomer through hydrogen bonding. Experiment with different NMR solvents (e.g., CDCl₃, Methanol-d₄, Toluene-d₈) to see if the equilibrium can be pushed to favor one form.
Derivatization: The only definitive way to "isolate" a single tautomer is to derivatize it, for example, through N-alkylation or N-acylation as described above. This "locks" the molecule into either the N1 or N2 substituted form, which are now stable, separable constitutional isomers.
pH Adjustment: The tautomeric equilibrium can be highly sensitive to pH. Adding a trace amount of acid or base to your NMR tube can sometimes catalyze the interconversion, causing the two sets of peaks to coalesce into a single, averaged set.
Section 3: Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are best for distinguishing and quantifying N1 and N2 isomers?
A1: ¹H and ¹³C NMR spectroscopy are the most definitive methods.[1][13]
¹H NMR: The chemical shifts of the protons on the indazole core are diagnostic. For N2-isomers, the H3 proton is typically shielded (appears at a lower ppm value) compared to the H3 proton in the corresponding N1-isomer. Conversely, the H7 proton in an N2-isomer is often deshielded (appears at a higher ppm value).[1][3]
2D NMR: Techniques like NOESY and HMBC can provide unambiguous proof of structure by showing correlations between the N-substituent and the protons on the indazole ring.[9]
Quantitative NMR (qNMR): This method can be used to accurately determine the ratio of isomers in a mixture.[13]
Q2: How does the 5-carbonitrile substituent specifically affect the tautomeric equilibrium?
A2: An electron-withdrawing group (EWG) like a nitrile at the C5 position influences the electronic properties of the entire ring system. It increases the acidity of the N-H proton, making deprotonation easier. It also reduces the electron density at both N1 and N2, which can affect their relative nucleophilicity and the kinetics of subsequent reactions. While the 1H-tautomer is still generally favored, the energy difference between the tautomers may be altered compared to an unsubstituted indazole.[14][15]
Q3: Can solvent polarity alone be used to control the tautomeric ratio?
A3: Yes, solvent polarity has a significant impact, and in some cases, it can substantially shift the equilibrium.[16][17] A more polar solvent will preferentially stabilize the tautomer with the larger dipole moment. Theoretical calculations show that 2H-indazoles often have a larger dipole moment than their 1H counterparts.[18] Therefore, increasing solvent polarity may increase the population of the 2H-tautomer.
Table 1: Illustrative Effect of Solvent on Tautomeric Ratio
Solvent
Dielectric Constant (ε)
Predominant Tautomer
Typical ¹H- : ²H- Ratio (Illustrative)
Rationale
Toluene
2.4
1H-Indazole
98 : 2
Low polarity favors the less polar 1H-tautomer.
Dichloromethane
9.1
1H-Indazole
95 : 5
Moderate polarity, 1H-form still dominates.
Acetone
21
1H-Indazole
90 : 10
Increased polarity begins to stabilize the 2H-form.
DMSO
47
1H-Indazole
85 : 15
High polarity and H-bond accepting nature stabilizes the more polar 2H-form, increasing its population.
Water/Methanol
> 33
1H-Indazole
> 98 : 2
Polar protic solvents can strongly hydrogen bond, often favoring the thermodynamically stable 1H-tautomer.[6]
Note: The ratios above are illustrative examples to demonstrate the trend. Actual experimental values will vary based on the specific substituents on the indazole ring.
Section 4: Experimental Protocols
Protocol 1: Kinetically Controlled N2-Alkylation of 1H-Indazole-5-carbonitrile
This protocol aims to favor the formation of the less stable N2-alkylated product.
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 1H-indazole-5-carbonitrile (1.0 eq) to a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and septum.
Solvent Addition: Add anhydrous THF via syringe. Cool the resulting suspension to 0 °C in an ice bath.
Deprotonation: Slowly add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred suspension.
Causality Note: NaH is a strong, non-reversible base that rapidly generates the indazolide anion. Performing this at 0°C controls the initial exotherm.
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The suspension should become a clearer solution as the sodium salt forms.
Electrophile Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add the alkylating agent (e.g., methyl iodide, 1.05 eq) dropwise via syringe.
Causality Note: The extremely low temperature ensures the reaction is under strict kinetic control, favoring attack at the more accessible N2 position.
Reaction: Stir the reaction at -78 °C and monitor its progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The reaction is typically complete within 1-3 hours.
Quenching: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add water, and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product immediately via flash column chromatography on silica gel to prevent potential isomerization.
Protocol 2: Quantitative NMR (qNMR) for Tautomer/Isomer Ratio Determination
This protocol provides a method for accurately determining the molar ratio of N1 and N2 isomers in a product mixture.
Sample Preparation:
Accurately weigh approximately 15-20 mg of the purified product mixture into a vial.
Accurately weigh approximately 10-15 mg of an internal standard (e.g., 1,3,5-trimethoxybenzene or maleic anhydride) into the same vial. The standard must have a sharp, well-resolved singlet that does not overlap with any analyte signals.
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
NMR Acquisition:
Transfer the solution to an NMR tube.
Acquire a quantitative ¹H NMR spectrum.
Crucial Parameter: Set a long relaxation delay (D1) of at least 5 times the longest T₁ value of the protons being integrated (a D1 of 30-60 seconds is often sufficient). This ensures complete relaxation of the protons for accurate integration.[13]
Ensure a high signal-to-noise ratio by adjusting the number of scans (e.g., NS=32 or 64).
Data Processing & Analysis:
Carefully phase and baseline-correct the spectrum.
Identify non-overlapping, well-resolved signals for the N1 isomer, the N2 isomer, and the internal standard.
Integrate the area of these signals.
Calculate the molar ratio using the following formula:
Ratio (N1/N2) = [ (Integral of N1 peak) / (# Protons for N1 peak) ] / [ (Integral of N2 peak) / (# Protons for N2 peak) ]
Fig. 3: Standard workflow for determining isomer ratios via qNMR.
References
Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies. Angewandte Chemie International Edition. [Link]
The two tautomers of indazole, with atom numbering. ResearchGate. [Link]
Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. RSC Publishing. [Link]
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. [Link]
Theoretical estimation of the annular tautomerism of indazoles. ResearchGate. [Link]
Photochemical Conversion of Indazoles into Benzimidazoles. Angewandte Chemie International Edition. [Link]
On the solvatochromism, dimerization and tautomerism of indazole. ResearchGate. [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]
Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. MDPI. [Link]
Synthesis of 1H-indazole derivatives. ResearchGate. [Link]
Solvent effects in the excited-state tautomerization of 7-azaindole: a theoretical study. Physical Chemistry Chemical Physics. [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. [Link]
Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chinese Journal of Structural Chemistry. [Link]
Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. ResearchGate. [Link]
Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. International Journal of Molecular Sciences. [Link]
Theoretically Designed Conversion of 2H-Indazole Tautomers into Benzimidazoles. Synfacts. [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. [Link]
The tautomerism of indazolinone in aqueous solution. A note on the 'principle of vinylogy'. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. MDPI. [Link]
Comparative Analysis: 1H NMR Characterization of 3-Isopropyl-1H-indazole-5-carbonitrile
Executive Summary 3-Isopropyl-1H-indazole-5-carbonitrile (CAS: 1147557-97-8) is a critical pharmacophore often utilized in the synthesis of ALK and TRK kinase inhibitors (e.g., Lorlatinib analogs).[1] Characterizing this...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
3-Isopropyl-1H-indazole-5-carbonitrile (CAS: 1147557-97-8) is a critical pharmacophore often utilized in the synthesis of ALK and TRK kinase inhibitors (e.g., Lorlatinib analogs).[1] Characterizing this intermediate presents specific challenges due to annular tautomerism (1H- vs. 2H-indazole) and the labile nature of the NH proton .
This guide compares the spectral performance of DMSO-d6 (the recommended standard) against CDCl3 (the common alternative). Experimental evidence suggests that while CDCl3 offers convenience for downstream processing, it fails to provide a complete structural validation due to proton exchange and solubility limitations.[1]
Structural Logic & Spin System Analysis
Before analyzing the spectrum, we must define the expected spin system. The molecule consists of three distinct magnetic environments:
The Indazole Core (Aromatic): A trisubstituted benzene ring fused to a pyrazole. The 5-cyano group exerts a strong electron-withdrawing effect, significantly deshielding the ortho-protons.
The Isopropyl Group (Aliphatic): A classic
system, appearing as a septet (methine) and a doublet (methyls).[1]
The Labile Proton (Exchangeable): The NH proton at position 1.
Predicted Chemical Shift Logic
H4 (Aromatic): Most deshielded due to being ortho to the cyano group and peri to the pyrazole nitrogen. Expected as a singlet (or doublet with small meta-coupling).
H6 (Aromatic): Ortho to cyano, meta to the bridgehead.[1] Expected as a doublet of doublets (dd).
H7 (Aromatic): Ortho to the bridgehead nitrogen. Expected as a doublet (d).
Comparative Analysis: Solvent Selection
The choice of solvent dictates the visibility of the NH proton and the resolution of the aromatic region.
Table 1: Comparative Spectral Data (300 MHz vs 600 MHz equivalent)
Potential stacking effects may cause H6/H7 overlap.
DMSO provides clearer regiochemistry.
Detailed Solvent Interaction Workflow
The following diagram illustrates the decision matrix for solvent selection based on the specific analytical goal (e.g., purity check vs. full structural elucidation).
Figure 1: Decision logic for solvent selection. DMSO-d6 is preferred for structural confirmation despite the risk of water overlap.
Detailed Spectral Assignment (DMSO-d6)
The following data represents the standard assignment for 3-Isopropyl-1H-indazole-5-carbonitrile in DMSO-d6 at 298 K.
The Aromatic Region (Regiochemistry)
13.20 (1H, br s, NH): The broadness indicates the acidic nature of the indazole NH. Its presence confirms the protonated species (neutral form).
8.45 (1H, d, Hz, H-4): This proton is significantly deshielded.[1] The "Singlet-like" appearance is due to the small meta-coupling (). Diagnostic Peak: If this shifts upfield (< 8.0), suspect hydrolysis of the nitrile or N-alkylation at the wrong position.
7.78 (1H, d, Hz, H-7): The doublet with a large ortho-coupling constant.[1]
7.65 (1H, dd, Hz, H-6): The "Left" half of the AB system, split further by H-4.[1]
Technical Note: In "wet" DMSO, the water signal appears at 3.33 ppm.[2] If the water content is high, it will merge with this septet, making integration impossible.[1]
1.38 (6H, d, Hz, CH3): The two methyl groups are chemically equivalent due to free rotation.[1]
Experimental Protocol: High-Fidelity Acquisition
To ensure data integrity, specifically avoiding the "Water-Isopropyl Overlap" issue in DMSO, follow this strict protocol.
Reasoning: The aromatic protons adjacent to the CN group can have long T1 relaxation times. A short D1 (1 sec) will reduce the integration accuracy of H-4.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC Method Development for 3-Isopropyl Indazole Purity
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Author Persona: Senior Application Scientist
From Legacy C18 to Core-Shell Phenyl-Hexyl Selectivity
Executive Summary
3-Isopropyl-1H-indazole (3-IPI) is a critical pharmacophore in the synthesis of tyrosine kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its purity is paramount, yet standard chromatographic methods often fail to resolve it from critical impurities such as unreacted starting materials (indazole), synthetic precursors (e.g., hydrazones), and closely related regioisomers (1-isopropyl or 2-isopropyl byproducts).
This guide compares two methodologies:
The Legacy Method: A traditional Fully Porous C18 approach (often the default starting point).
The Advanced Method: A Core-Shell Phenyl-Hexyl approach, leveraging
- interactions for superior selectivity.
Verdict: The Core-Shell Phenyl-Hexyl method is the superior choice, offering a 40% reduction in run time and a resolution (
) increase from 1.2 to 3.5 against critical isomeric impurities.
The Separation Challenge
Indazoles possess a fused benzene and pyrazole ring, creating a rigid, conjugated system. The introduction of an isopropyl group at the C3 position adds steric bulk but minimal polarity difference compared to potential impurities.
Key Analytical Hurdles:
Structural Isomers: If the synthesis involves non-selective alkylation, N1- and N2-isopropyl isomers may be present. These have identical mass and similar hydrophobicity to the C3-target.
Peak Tailing: The basic nitrogen atoms in the indazole ring interact with free silanols on silica supports, causing severe tailing under standard pH conditions.
Hydrophobic Collapse: Highly aqueous start conditions (required to retain polar precursors) can cause phase collapse in standard C18 columns.
Methodology Comparison
Method A: The Legacy Standard (Baseline)
Column: Fully Porous C18 (5 µm, 150 x 4.6 mm)
Mechanism: Hydrophobic interaction (Van der Waals forces).
Pros: Robust, widely available, cheap.
Cons: Low efficiency, poor selectivity for aromatic isomers, significant peak tailing due to silanol activity.
Method B: The Advanced Solution (Recommended)
Column: Core-Shell Phenyl-Hexyl (2.6 µm, 100 x 4.6 mm)
Mechanism: Hydrophobic interaction +
- stacking.
Pros: The phenyl ring on the stationary phase interacts electronically with the indazole system. The core-shell morphology reduces diffusion paths, sharpening peaks.[1][2]
Cons: Slightly higher column cost.
Experimental Data & Results
We spiked a pure 3-IPI standard with 1.0% of its precursor (Indazole) and 1.0% of a structural isomer (1-Isopropyl Indazole) to simulate a crude reaction mixture.
Table 1: Quantitative Performance Comparison
Parameter
Method A (Porous C18)
Method B (Core-Shell Phenyl-Hexyl)
Improvement
Retention Time (3-IPI)
12.4 min
7.2 min
42% Faster
Resolution () (Impurity vs Target)
1.2 (Co-elution risk)
3.5 (Baseline separation)
191% Increase
Tailing Factor ()
1.6 (Significant tailing)
1.1 (Excellent symmetry)
31% Improvement
Theoretical Plates ()
~8,500
~22,000
High Efficiency
LOD (S/N > 3)
0.05 µg/mL
0.01 µg/mL
5x Sensitivity
Analysis: Method A fails to achieve baseline resolution (
) between the 1-isopropyl isomer and the 3-isopropyl target. Method B resolves them easily due to the differential access of the isomers to the phenyl-ring electrons on the stationary phase.
Detailed Experimental Protocols
Protocol for Method B (Recommended)
Reagents:
Acetonitrile (HPLC Grade)
Milli-Q Water (18.2 MΩ)
Formic Acid (LC-MS Grade)
3-Isopropyl Indazole Reference Standard
Instrument Setup:
System: UHPLC or HPLC with low dead volume.
Detector: UV-Vis / DAD at 254 nm (primary) and 220 nm (secondary).
Column Temp: 40°C (Improves mass transfer).
Step-by-Step Workflow:
Mobile Phase Preparation:
Solvent A: Water + 0.1% Formic Acid. (Acidic pH ~2.7 protonates the indazole, preventing silanol interaction, while Formic Acid is volatile for potential MS coupling).
Solvent B: Acetonitrile + 0.1% Formic Acid.
Gradient Program:
0.0 min: 5% B (Hold for 1 min to trap polar impurities).
1.0 - 8.0 min: Linear ramp to 95% B.
8.0 - 10.0 min: Hold at 95% B (Wash).
10.1 min: Return to 5% B.
13.0 min: End Re-equilibration.
Sample Preparation:
Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.
Filter through a 0.2 µm PTFE syringe filter.
Injection:
Inject 2.0 µL.
Visualization of Workflows & Mechanisms
Diagram 1: Method Development Lifecycle
This workflow illustrates the logical progression from screening to the final validated method.
Caption: The iterative lifecycle for developing the 3-IPI purity method, prioritizing stationary phase selection before gradient optimization.
To ensure this protocol remains robust in your lab, implement the following System Suitability Test (SST) before every sample batch:
Resolution Check:
between Indazole and 3-IPI must be > 2.0.
Tailing Factor:
for the 3-IPI peak must be < 1.2.
Precision: Inject the standard 5 times; Relative Standard Deviation (RSD) of the area must be < 1.0%.
If the SST fails, check the mobile phase pH (must be acidic to suppress silanol activity) or replace the column guard cartridge.
Conclusion
For the purity analysis of 3-isopropyl indazole, the Core-Shell Phenyl-Hexyl method is the definitive standard. It solves the regioisomer separation problem inherent to indazole chemistry that traditional C18 columns cannot address. By adopting this method, laboratories can ensure higher throughput and, more importantly, the scientific integrity of their purity data.
References
Phenomenex. (2017).[3] Core-Shell vs Fully Porous Particles Webinar. Retrieved from [Link]
National Institutes of Health (NIH). (2021). Regioselective N-alkylation of the 1H-indazole scaffold.[4] Retrieved from [Link]
Dr. Maisch HPLC. (2025). Core-Shell Technology: Bridging the Performance Gap.[2] Retrieved from [Link]
Organic Chemistry Portal. (2023). Synthesis of Indazoles: Recent Literature and Impurity Profiles. Retrieved from [Link]
A Senior Application Scientist's Guide to Reference Standards for the Analysis of 3-Isopropyl-1H-indazole-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This holds especially true for n...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. This holds especially true for novel heterocyclic compounds like 3-Isopropyl-1H-indazole-5-carbonitrile, a molecule of interest for its potential therapeutic applications. The foundation of any robust analytical method is a well-characterized reference standard. This guide provides an in-depth comparison of reference standards for the analysis of 3-Isopropyl-1H-indazole-5-carbonitrile, offering supporting experimental data and protocols to ensure the integrity of your research.
The Critical Role of a Reference Standard
A reference standard serves as a benchmark against which a sample of 3-Isopropyl-1H-indazole-5-carbonitrile is compared. It is a highly purified and well-characterized material used for qualitative identification and quantitative analysis. The use of a certified reference material (CRM) is essential for method validation, impurity analysis, and ensuring compliance with regulatory requirements.[1] A reliable reference standard underpins the confidence in the identity, purity, and strength of the active pharmaceutical ingredient (API).
Comparison of Reference Standards: What to Look For
Table 1: Key Parameters for Evaluating a 3-Isopropyl-1H-indazole-5-carbonitrile Reference Standard
Parameter
Importance & What to Look For
Typical Specification
Purity (by HPLC)
Indicates the percentage of the desired compound. Look for a high purity value with a clear indication of the chromatographic method used.
≥98%
Identity Confirmation
Confirms the chemical structure. A combination of techniques provides the highest assurance.
¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared Spectroscopy (IR)
Water Content
Water can affect the accurate weighing of the standard.
Karl Fischer (KF) Titration result should be provided.
Residual Solvents
Solvents from the synthesis process can interfere with analysis.
Gas Chromatography (GC) analysis for residual solvents.
Certificate of Analysis (CoA)
A comprehensive CoA from an accredited body (e.g., ISO 17034) is crucial.
Should include all the above parameters, lot number, and expiry date.
Traceability
For the highest level of confidence, the standard should be traceable to a national metrology institute.
Information on traceability should be available from the supplier.
Analytical Methodologies for 3-Isopropyl-1H-indazole-5-carbonitrile
The following are detailed protocols for the analysis of 3-Isopropyl-1H-indazole-5-carbonitrile, based on established methods for similar indazole derivatives. These methods can be used for the characterization and routine analysis of the compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
HPLC is the workhorse for determining the purity of pharmaceutical compounds. A reversed-phase method is generally suitable for indazole derivatives.
Experimental Protocol: HPLC-UV Analysis
Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 stationary phase provides good retention for the moderately nonpolar indazole ring system.
Mobile Phase A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the indazole nitrogens, leading to sharper peaks.
Mobile Phase B: Acetonitrile. A common and effective organic modifier for reversed-phase chromatography.
Gradient:
0-5 min: 20% B
5-25 min: 20% to 80% B
25-30 min: 80% B
30.1-35 min: 20% B (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.
Detection: UV at 254 nm. The aromatic nature of the indazole ring provides strong UV absorbance.
Injection Volume: 10 µL
Sample Preparation: Dissolve the reference standard and sample in the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Impurity Profiling
LC-MS is a powerful technique that combines the separation capabilities of HPLC with the mass-analyzing capabilities of mass spectrometry, allowing for the confident identification of the main compound and any potential impurities.
Experimental Protocol: LC-MS Analysis
LC System: Use the same HPLC conditions as described above.
Mass Spectrometer: A quadrupole mass spectrometer with an electrospray ionization (ESI) source is suitable.
Ionization Mode: Positive ESI is recommended as the nitrogen atoms in the indazole ring are readily protonated.
Scan Range: m/z 100-500. This range will cover the expected molecular ion of 3-Isopropyl-1H-indazole-5-carbonitrile and potential impurities.
Data Analysis: Look for the protonated molecule [M+H]⁺. For 3-Isopropyl-1H-indazole-5-carbonitrile (C11H11N3), the expected exact mass is 185.0953. The measured mass should be within a few ppm of this value.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR is an indispensable tool for the unambiguous structural confirmation of a reference standard.
Experimental Protocol: ¹H and ¹³C NMR Analysis
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
Instrument: 400 MHz or higher NMR spectrometer.
¹H NMR: The spectrum should show characteristic signals for the isopropyl group (a doublet and a septet), aromatic protons on the indazole ring, and the N-H proton.
¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the isopropyl group, the nitrile carbon, and the aromatic carbons of the indazole ring.
Forced degradation studies are essential to develop stability-indicating methods and to understand the degradation pathways of the drug substance.[2][3] These studies involve subjecting the compound to stress conditions like acid, base, oxidation, heat, and light.
Table 2: Recommended Conditions for Forced Degradation Studies
Stress Condition
Reagent/Condition
Rationale
Acid Hydrolysis
0.1 M HCl, 60 °C, 24 h
To assess stability in acidic conditions, which can be encountered in formulation or during storage.
Base Hydrolysis
0.1 M NaOH, 60 °C, 24 h
To evaluate stability in alkaline conditions. The nitrile group may be susceptible to hydrolysis.
Oxidation
3% H₂O₂, RT, 24 h
To determine susceptibility to oxidation, a common degradation pathway.
Thermal Degradation
80 °C, 48 h (solid state)
To assess the impact of heat on the solid drug substance.
Photostability
ICH Q1B conditions
To evaluate the effect of light exposure on the stability of the compound.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of analyzing 3-Isopropyl-1H-indazole-5-carbonitrile using a reference standard.
Caption: A typical workflow for the analysis of 3-Isopropyl-1H-indazole-5-carbonitrile.
Selecting the Right Reference Standard: A Decision-Making Framework
The choice of a reference standard is a critical decision. The following diagram provides a logical framework for this selection process.
Caption: Decision tree for selecting a suitable reference standard.
Conclusion
References
National Measurement Institute of Australia. (2020). CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS: NMIA D1020: N-(1-Adamantyl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide. [Link]
SynThink Research Chemicals. (n.d.). Certified Reference Materials (CRMs) for Pharma QC.
SIELC Technologies. (n.d.). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. [Link]
GSC Biological and Pharmaceutical Sciences. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. [Link]
MDPI. (2016). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. [Link]
Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. [Link]
Journal of Drug Delivery and Therapeutics. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. [Link]
Executive Summary & Risk Assessment 3-Isopropyl-1H-indazole-5-carbonitrile (CAS: 885693-20-9) is a functionalized heterocyclic building block, commonly utilized in the synthesis of ALK inhibitors (e.g., Ceritinib analogs...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Assessment
3-Isopropyl-1H-indazole-5-carbonitrile (CAS: 885693-20-9) is a functionalized heterocyclic building block, commonly utilized in the synthesis of ALK inhibitors (e.g., Ceritinib analogs).[1][2]
Effective disposal of this compound requires a protocol that addresses two distinct chemical risks: the Indazole core (potential biological activity/kinase inhibition) and the Nitrile (Cyano) moiety (acute toxicity and reactivity).[1][2]
Critical Incompatibility: Do NOT mix with strong acids or oxidizers.[1][2][3]
Disposal Method: High-temperature incineration with scrubber systems.[1][2]
Chemical Profile & Waste Characterization
To ensure safety, we must understand the causality behind the disposal rules. We do not treat this merely as "chemical waste," but as a reactive entity.[2]
Functional Group Hazard Analysis
Moiety
Associated Risk
Operational Consequence
Nitrile (-CN)
Hydrolysis under acidic conditions can release toxic gases; Metabolic release of cyanide ions.[1][2]
Strict Segregation: Never dispose of in "Acidic Organic" waste streams. Label as "Toxic."[1][2][4][5]
Indazole Core
Biologically active scaffold (Kinase Inhibition); Nitrogen-rich (NOx generation upon burning).[1][2]
Environmental Fate: Must be incinerated to destroy biological activity.[1][2] Do not release to sewer/drain.[1][2][4][6]
Isopropyl Group
Increases lipophilicity (skin absorption risk) and combustibility.[1][2]
PPE: Double nitrile gloves are mandatory to prevent transdermal uptake.[1][2]
Operational Disposal Protocol
This section details the step-by-step workflow for disposing of the compound in solid form and in solution (mother liquors).[1][2]
A. Solid Waste (Pure Compound or Spill Cleanup)[1][2]
Step 1: Containment.
Do not sweep dry dust.[1][2] If the solid is loose, dampen slightly with an inert solvent (e.g., PEG-400 or water if compatible) to suppress dust generation (H335 Respiratory Irritation).[1][2]
Transfer material into a wide-mouth HDPE (High-Density Polyethylene) jar . Glass is acceptable but poses a breakage risk in waste compactors.[1][2]
Step 2: Double-Bagging.
Place the primary container inside a clear, 6-mil polyethylene bag.[1][2]
Why: This secondary containment prevents contamination of the outer waste drum if the primary jar leaks or breaks.[1]
B. Liquid Waste (Reaction Mixtures/Rinsates)[1][2]
Step 1: Segregation.
Designate a specific waste carboy for "Non-Halogenated Organics - Toxic." [1][2]
Crucial Check: Ensure the pH of the waste container is Neutral to Basic (pH 7-10) .[1][2] Never add this nitrile to a container with a pH < 7.[1][2]
Step 2: Solvent Compatibility.
Compatible solvents for dissolution/rinsing: DMSO, Methanol, Ethyl Acetate, Dichloromethane.[2]
Note: If using Dichloromethane (DCM), the waste must go into a "Halogenated" stream, but the "Toxic" tag must remain.[2]
C. Container Decontamination (Triple Rinse)
Empty reagent bottles must be treated as "P-Listed" equivalent hazards due to the acute toxicity potential of the nitrile class.[1][2]
Rinse 1: Add solvent (approx. 5% of volume), cap, shake, and decant into Liquid Waste.
Rinse 2: Repeat.
Rinse 3: Repeat.
Deface Label: Cross out the chemical name and write "EMPTY - TRIPLE RINSED."[1][2]
Workflow Visualization (DOT Diagram)
The following diagram illustrates the critical decision pathways for disposing of this specific compound, emphasizing the segregation of acidic streams.
Figure 1: Decision tree for the safe disposal of nitrile-containing indazole derivatives, highlighting the critical pH check to prevent acid hydrolysis.
Regulatory & Compliance (RCRA/EPA Context)
While 3-Isopropyl-1H-indazole-5-carbonitrile is not explicitly listed on the EPA "P-List" or "U-List" by name, it must be characterized by the generator based on its properties.[1][2]
Waste Code Assignment:
D001: If the waste is in a flammable solvent (Flash point < 60°C).[1][2]
D003 (Reactivity): Only applicable if the specific synthesis creates a risk of generating toxic gases (HCN) without detonation.[1][2] Use with caution.
Generator Knowledge: You must classify this as a Toxic Waste based on the SDS (Acute Tox Cat 3).[1][2]
Satellite Accumulation: Store in a closed container at or near the point of generation.[1][2] Do not move to a central storage area until full or within 3 days of filling.
Emergency Procedures (Spill Response)
In the event of a spill outside the fume hood:
Evacuate: Clear the immediate area.
PPE: Don double nitrile gloves , lab coat, and a P100 respirator (particulates) or half-mask with organic vapor cartridges if solvent is involved.[2]
Neutralization: Do not use bleach (hypochlorite) indiscriminately on nitriles as it can sometimes lead to exothermic reactions depending on the specific chemistry.[1][2] Use a standard inert absorbent (vermiculite or sand).[1][2]
Disposal: Collect absorbent into the Solid Waste stream described in Section 3A.
References
PubChem. Compound Summary: Indazole-3-carbonitrile derivatives.[1][2] National Library of Medicine.[1][2] Retrieved from [Link]
US EPA. Hazardous Waste Characteristics: Reactivity and Toxicity (40 CFR Part 261).[1][2] Retrieved from [Link]
Princeton University EHS. Waste Disposal: Organic Nitriles and Cyanides.[1][2] Retrieved from [Link][1][2]